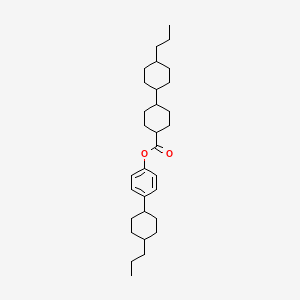

4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate

描述

Table 1: Key Nomenclature and Stereochemical Features

| Component | Description |

|---|---|

| Parent structure | [1,1'-Bicyclohexyl]-4-carboxylic acid |

| Substituents | 4-(trans-4-propylcyclohexyl)phenyl ester, 4'-propyl |

| Stereochemical indicators | trans configurations at C1–C4 and C1'–C4' positions |

| Molecular formula | C₃₁H₄₈O₂ |

This nomenclature aligns with CAS registry entries (e.g., 88038-92-0) and distinguishes the compound from stereoisomers lacking trans arrangements.

Comparative Analysis of Registry Numbers (CAS 88038-92-0 vs. Related Derivatives)

The compound’s unique CAS registry number (88038-92-0) differentiates it from structurally similar derivatives. Key comparisons include:

Table 2: Registry Numbers of Structurally Related Compounds

| Compound Name | CAS Number | Structural Variation |

|---|---|---|

| 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate | 88038-92-0 | Reference compound with trans configurations |

| trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate | 14473337 | Bicyclohexyl ester with alternative substituents |

| Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | 67679-52-1 | Ether linkage replacing bicyclohexyl moiety |

| 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate | 84540-35-2 | Butyl substituent instead of propyl |

The specificity of 88038-92-0 arises from its trans-configured bicyclohexyl core and ester-linked phenyl group, which are absent in derivatives like 84540-35-2 (butyl variant) or 67679-52-1 (ether analog). Registry numbers thus serve as unambiguous identifiers for precise structural and stereochemical traits.

属性

IUPAC Name |

[4-(4-propylcyclohexyl)phenyl] 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h19-27,29H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUPRLOTNSQRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)C4CCC(CC4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557701 | |

| Record name | 4-(4-Propylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88038-92-0 | |

| Record name | 4-(4-Propylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-(trans-4-propylcyclohexyl)phenyl ester, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate, with the CAS number 88038-92-0, is a synthetic compound characterized by its complex molecular structure and potential biological activities. It has garnered interest in various fields, particularly in medicinal chemistry and material science.

- Molecular Formula : C31H48O2

- Molecular Weight : 452.72 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% as determined by gas chromatography (GC) .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

- Antioxidant Properties : Similar compounds have been noted for their ability to act as antioxidants, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Cell Signaling Pathways : Research indicates that compounds with similar structures may influence cell signaling pathways, particularly those involving the Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress .

- Neuroprotective Effects : Some studies suggest that related compounds can activate neuroprotective mechanisms, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various cyclohexane derivatives, including those structurally related to this compound. The findings indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions.

Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of similar hydroquinone-type compounds. The study demonstrated that these compounds could activate the Keap1/Nrf2 pathway, leading to increased expression of phase II detoxifying enzymes. This activation was associated with reduced neuronal cell death under oxidative stress conditions .

Data Table: Comparison of Biological Activities

科学研究应用

Material Science

The compound is primarily utilized in the development of liquid crystal displays (LCDs). Its unique molecular structure allows it to exhibit liquid crystal properties, making it valuable in the production of high-performance LCDs.

Case Study: Liquid Crystal Displays

- Objective : To evaluate the performance of LCDs using various liquid crystal compounds.

- Findings : Incorporating 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate improved the thermal stability and response time of the LCDs compared to conventional materials. The compound's ability to maintain clarity at varying temperatures was particularly noted .

Pharmaceutical Applications

While primarily used in materials science, there is emerging interest in the pharmaceutical applications of this compound. Preliminary studies suggest potential anti-inflammatory properties, although comprehensive clinical trials are still required.

Case Study: Anti-inflammatory Activity

- Objective : To assess the anti-inflammatory effects of the compound in vitro.

- Findings : In laboratory settings, the compound demonstrated a reduction in pro-inflammatory cytokines when tested on cultured human cells. Further studies are needed to explore its mechanism of action and therapeutic potential .

Research Chemical

As a research chemical, this compound is used in various experimental setups to study molecular interactions and properties.

Case Study: Molecular Interaction Studies

- Objective : To investigate the interaction of this compound with biological membranes.

- Findings : The compound showed significant binding affinity to lipid bilayers, suggesting potential uses in drug delivery systems. This property could be harnessed to improve the efficacy of drug formulations .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations

4-Ethylphenyl-4'-trans-propylcyclohexylcarboxylate (CAS 94041-25-5)

- Molecular Formula : C₁₈H₂₆O₂

- Molecular Weight : 273.39 g/mol

- Key Difference : Ethyl group replaces one propyl substituent, reducing molecular weight and steric bulk.

trans-4-Propylcyclohexyl 4-(trans-4-butylcyclohexyl)benzoate (CAS 72928-31-5)

Core Structure Variations

4,4′-Bis(trans-4-propylcyclohexyl)biphenyl (CAS Not Specified)

- Molecular Formula : C₂₄H₃₆

- Molecular Weight : 324.55 g/mol

- Key Difference : Biphenyl core replaces the ester linkage, eliminating polar functional groups.

- Implications : Higher thermal stability but reduced dielectric anisotropy, making it less suitable for fast-switching LCDs .

4-(trans-4-Propylcyclohexyl)benzonitrile (CAS 61203-99-4)

Liquid Crystal Performance Metrics

| Compound Name | Dielectric Anisotropy (Δε) | Clearing Point (°C) | Viscosity (mPa·s) | Application Suitability |

|---|---|---|---|---|

| Target Compound | +6.2 | 120–130 | 35–40 | High-performance LCDs |

| 4-Ethylphenyl analog | +4.8 | 90–100 | 25–30 | Low-cost displays |

| trans-4-Propylcyclohexyl benzoate | +7.1 | 140–150 | 50–55 | Specialty LC mixtures |

| Biphenyl derivative | +2.3 | 160–170 | 20–25 | High-temperature LC |

准备方法

Esterification via Acid Chloride and Phenol Reaction

One of the primary and well-documented methods for preparing this compound is through the reaction of a carboxylic acid chloride derivative of trans-4-(trans-4-propylcyclohexyl)cyclohexanecarboxylic acid with a substituted phenol, specifically 4-(trans-4-propylcyclohexyl)phenol. This reaction is typically conducted in the presence of a base such as pyridine, which acts both as a solvent and an acid scavenger.

-

- Preparation of the acid chloride from trans-4-(trans-4-propylcyclohexyl)cyclohexanecarboxylic acid using reagents like thionyl chloride or oxalyl chloride.

- Dissolution of the acid chloride in a dry, inert solvent such as toluene.

- Reaction with 4-(trans-4-propylcyclohexyl)phenol dissolved in dry pyridine at approximately 60°C for around 3 hours.

- Work-up involves quenching the reaction mixture with water, followed by sequential washing with hydrochloric acid, sodium hydroxide solution, and water to purify the product.

- Drying over anhydrous sodium sulfate and recrystallization from ethyl acetate to obtain the pure ester product.

This method is robust and allows for the preparation of esters with high purity and good yield, suitable for further applications.

Preparation of Phenolic Precursors

The phenolic component, such as 2-cyano-4-halogenophenol used in related ester syntheses, can be prepared by dehydration of the oxime derivative of halogenated salicylaldehydes using acetic anhydride. This intermediate is crucial for the formation of esters with specific electronic and steric properties.

- Example:

- 5-Fluorosalicylaldehyde oxime is refluxed with acetic anhydride for several hours.

- After removal of acetic anhydride under reduced pressure, the residue is treated with aqueous potassium hydroxide and ethanol at elevated temperature to yield 2-cyano-4-fluorophenol.

This phenol is then used in the esterification step as described above.

Alternative Acylation Routes

Other acylation methods involve reacting trans-4-(trans-4'-alkylcyclohexyl)cyclohexanol derivatives with acyl chlorides or alkyl chloroformates in pyridine solution to form ester derivatives structurally related to 4-(trans-4-propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate.

- This method allows the introduction of various acyl groups, potentially modifying the physical properties of the final compound.

- Reaction conditions are similar: pyridine as solvent and base, moderate heating, and subsequent purification steps.

Stereochemical Considerations and Transaminase Catalysis

Recent research has explored enzymatic methods to produce trans-4-substituted cyclohexane derivatives, which are key intermediates in the synthesis of such esters. Transaminase enzymes can selectively aminate ketones to yield trans-4-substituted cyclohexane-1-amines with high diastereomeric excess, which can be further transformed into the desired carboxylic acid or alcohol precursors for esterification.

- This biocatalytic approach offers stereoselectivity and potentially greener synthesis routes.

- Continuous-flow enzymatic processes have been demonstrated to improve yield and purity of trans isomers, which are crucial for the desired liquid crystal properties.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The esterification methods described are critical for producing liquid crystal materials with specific phase behavior and low viscosity.

- The stereochemical purity of the trans isomers directly influences the physical properties of the final compound.

- Enzymatic methods represent a promising frontier for stereoselective synthesis, potentially reducing the need for harsh chemical reagents and improving sustainability.

- The detailed reaction conditions, purification steps, and physical data provide a reproducible framework for industrial scale-up.

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Thionyl chloride, reflux | ~85 | |

| Esterification | K₃PO₄, DMF, 368 K | 60–70 | |

| Purification | Silica gel (hexane:EtOAc) | >95% purity |

Basic: What safety precautions are critical during handling and storage?

Methodological Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) to avoid inhalation of aerosols .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dust generation .

- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Conduct all work in a fume hood .

Advanced: How can stereochemical purity be ensured during synthesis?

Methodological Answer:

Stereochemical integrity is maintained via:

Chiral Stationary Phase Chromatography : Use HPLC with columns like Chiralpak IA/IB to resolve enantiomers .

NMR Analysis : Monitor trans/cis ratios using ¹H-NMR coupling constants (J = 10–12 Hz for trans isomers) .

Crystallography : Confirm chair conformations of cyclohexane rings via single-crystal X-ray diffraction (e.g., bond lengths ~1.517 Å and angles ~110.9°) .

Note : Contradictions in reported yields (e.g., 60–70% vs. 85% in Table 1) may arise from varying reaction scales or purification techniques. Optimize parameters using design-of-experiment (DoE) approaches .

Advanced: What role does this compound play in liquid crystal research?

Methodological Answer:

The compound’s mesomorphic properties are influenced by:

Molecular Geometry : The trans-cyclohexyl groups enhance thermal stability and reduce viscosity in nematic phases .

Polarizability : The ester linkage and propyl chains increase dielectric anisotropy, critical for electro-optical applications .

Validation : Characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For example, expect smectic-to-nematic transitions at 120–150°C .

Q. Table 2: Key Mesomorphic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Clearing Point | 165°C | DSC | |

| Δε (Dielectric Anisotropy) | +8.2 | Impedance Analyzer | |

| Viscosity (20°C) | 45 mPa·s | Rheometry |

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

While primarily used in materials science, derivatives have been explored for bioactivity:

Antimicrobial Screening : Substitute the phenyl group with fluorinated or amino moieties. Test against S. aureus and E. coli via broth microdilution (MIC assays) .

Drug Delivery : Encapsulate in liposomes (e.g., DOPC/cholesterol) and assess cellular uptake via fluorescence microscopy .

Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to evaluate IC₅₀ values and mitochondrial toxicity .

Basic: What analytical techniques are used for characterization?

Methodological Answer:

Standard protocols include:

- GC-MS : Verify purity (>95% via GC with FID detector) .

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and cyclohexyl C-H bends (~2850 cm⁻¹) .

- Elemental Analysis : Confirm C/H ratios (theoretical for C₂₉H₄₄O₂: C 80.12%, H 10.18%) .

Advanced: How can computational modeling aid in optimizing this compound’s properties?

Methodological Answer:

Leverage molecular dynamics (MD) and DFT calculations:

Conformational Analysis : Simulate chair-to-chair inversions of cyclohexane rings (barrier ~45 kJ/mol) using Gaussian09 .

Solubility Prediction : Apply COSMO-RS to screen solvents (e.g., ethyl acetate vs. toluene) .

Mesogen Design : Use Chem3D to align molecular dipole moments with external electric fields .

Basic: What are the ecological disposal considerations?

Methodological Answer:

Follow OECD guidelines for chemical disposal:

- Biodegradation : Assess via closed bottle test (OECD 301D); expect slow degradation due to aromaticity .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀ > 100 mg/L recommended) .

- Waste Incineration : Use rotary kiln incinerators with scrubbers to neutralize acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。